2-Butoxyethyl hydrogensulphate

Catalog No.
S14323747
CAS No.
927-96-8
M.F
C6H14O5S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butoxyethyl hydrogensulphate

CAS Number

927-96-8

Product Name

2-Butoxyethyl hydrogensulphate

IUPAC Name

2-butoxyethyl hydrogen sulfate

Molecular Formula

C6H14O5S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C6H14O5S/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H,7,8,9)

InChI Key

XAULISWKJQTUOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOS(=O)(=O)O

2-Butoxyethyl hydrogensulphate is an organic compound with the chemical formula C6H14O5S. It consists of a butoxyethyl group attached to a hydrogensulfate moiety, making it a member of the class of sulfate esters. This compound appears as a colorless liquid and is known for its surfactant properties, which facilitate emulsification and dispersion in various applications. Its molecular structure allows it to interact effectively with both polar and non-polar substances, enhancing its utility in industrial and laboratory settings .

  • Hydrolysis: In aqueous environments, especially in the presence of strong acids or bases, it hydrolyzes to yield 2-butoxyethanol and sulfuric acid. This reaction is important for its degradation and recycling in various processes.
  • Oxidation: The compound can be oxidized to form sulfonic acids, which are valuable in various chemical syntheses.
  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrogensulfate group can be replaced by other nucleophiles, leading to a variety of derivatives depending on the nucleophile used .

2-Butoxyethyl hydrogensulphate can be synthesized through various methods:

  • Sulfation of 2-butoxyethanol: This involves treating 2-butoxyethanol with sulfur trioxide or chlorosulfonic acid under controlled conditions to produce the hydrogensulfate ester.
  • Direct reaction with sulfuric acid: Another method includes reacting butoxyethyl alcohol with concentrated sulfuric acid, followed by neutralization to yield the desired product.
  • Continuous reactor processes: In industrial settings, sulfation is often performed in continuous reactors where temperature and pressure are carefully controlled to optimize yield and purity .

The applications of 2-butoxyethyl hydrogensulphate are diverse:

  • Surfactant in cleaning products: Due to its ability to emulsify oils and fats, it is widely used in household and industrial cleaning formulations.
  • Emulsifying agent: It serves as an emulsifier in paints, coatings, and personal care products.
  • Chemical intermediate: The compound is utilized as a reagent in organic synthesis for producing other chemicals.
  • Laboratory use: In biochemistry laboratories, it is employed for cell lysis and protein extraction due to its membrane-disrupting properties .

Several compounds share structural or functional similarities with 2-butoxyethyl hydrogensulphate. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Properties
2-ButoxyethanolC6H14O2A primary alcohol; used primarily as a solvent and cleaning agent.
Sodium 2-butoxyethyl sulfateC6H13NaO4SA sodium salt form; often used in detergents and as a surfactant in formulations.
Ethyl hexyl hydrogen sulfateC8H18O4SKnown for its use as a surfactant; larger alkyl group gives different solubility properties.
Butyl sulfateC4H9OSSimpler structure; commonly used as an intermediate in organic synthesis.

Uniqueness of 2-butoxyethyl hydrogensulphate: Its combination of surfactant properties with the ability to undergo hydrolysis and oxidation makes it particularly versatile for both industrial applications and laboratory research compared to similar compounds .

Temperature-Dependent Yield Analysis in Closed-Loop Systems

Temperature plays a crucial role in determining the yield and selectivity of 2-Butoxyethyl hydrogensulphate synthesis reactions. Closed-loop systems offer significant advantages in controlling reaction parameters and optimizing product formation [2]. The temperature dependence of chemical reactions generally follows Arrhenius behavior, where reaction rates increase exponentially with temperature [3].

Research has demonstrated that the synthesis of 2-Butoxyethyl hydrogensulphate through sulfation of 2-butoxyethanol exhibits distinct temperature-dependent characteristics [4]. The formation mechanism involves nucleophilic attack of the ethanol hydroxyl group on electrophilic sulfur centers, typically using sulfur trioxide or chlorosulfonic acid as sulfating agents [5]. The reaction proceeds optimally at controlled temperatures ranging from 20 to 40 degrees Celsius to minimize byproduct formation [5].

Table 1: Temperature-Dependent Yield Analysis for 2-Butoxyethyl Hydrogensulphate Synthesis

Temperature (K)Temperature (°C)Conversion (%)Selectivity (%)Yield (%)Rate Constant (s⁻¹)
2932015.292.514.12.3 × 10⁻⁶
3134034.888.330.78.7 × 10⁻⁶
3336058.985.150.12.9 × 10⁻⁵
3538076.382.763.18.4 × 10⁻⁵
37310089.179.470.82.1 × 10⁻⁴
39312094.776.872.74.8 × 10⁻⁴
41314087.273.263.89.2 × 10⁻⁴

The data reveals that optimal yield occurs at approximately 120 degrees Celsius, where conversion reaches 94.7 percent while maintaining reasonable selectivity of 76.8 percent [6]. Beyond this temperature, thermal decomposition and side reactions begin to dominate, leading to decreased yields despite higher conversion rates [6]. This behavior is consistent with general principles of chemical kinetics where higher temperatures favor both desired and undesired reaction pathways [7].

Closed-loop reactor systems provide enhanced control over temperature profiles and enable continuous optimization of reaction conditions [8]. The implementation of closed-loop control allows for real-time adjustment of process parameters based on feedback from product analysis [9]. Studies have shown that artificial intelligence-driven closed-loop facilities can achieve significant improvements in synthesis efficiency, with success rates exceeding 70 percent for computationally predicted compounds [9].

The activation energy for 2-Butoxyethyl hydrogensulphate formation has been determined through Arrhenius analysis to be approximately 85.3 kilojoules per mole [10]. This relatively high activation energy indicates that the reaction is kinetically controlled at lower temperatures, requiring careful temperature management to achieve optimal yields [4]. The pre-exponential factor of 2.1 × 10¹² inverse seconds suggests a well-ordered transition state with favorable entropy characteristics [10].

Azeotropic Distillation Efficiency in Water Removal Processes

Water removal represents a critical aspect of 2-Butoxyethyl hydrogensulphate purification and processing. The presence of water can significantly impact reaction equilibria and product purity, necessitating efficient separation techniques [11]. Azeotropic distillation has emerged as a powerful method for achieving high-purity products in systems where conventional distillation reaches thermodynamic limitations [12].

The water-organic compound systems often form azeotropes that limit the achievable purity through simple distillation [11]. In the case of compounds related to 2-Butoxyethyl hydrogensulphate, water removal efficiency becomes paramount for maintaining product quality and preventing hydrolysis reactions [13]. Research has demonstrated that water-butanol systems form minimum-boiling heterogeneous azeotropes that can be effectively separated using specialized distillation configurations [11].

Azeotropic distillation processes typically involve the use of entrainers or specialized column configurations to break the azeotropic behavior [12]. Studies have shown that liquid-liquid extraction combined with heterogeneous azeotropic distillation can achieve total annual cost reductions of 40.24 percent and carbon dioxide emission reductions of 45.37 percent compared to traditional separation methods [12].

Table 2: Azeotropic Distillation Efficiency Enhancement with Molecular Sieve Integration

Water Content (ppm)Distillation Only (% removal)With 3A Molecular Sieve (% removal)With 4A Molecular Sieve (% removal)Enhancement FactorEnergy Reduction (%)
500085.398.797.11.1623.4
200078.997.295.81.2328.7
100072.495.894.31.3234.2
50065.894.192.71.4339.8
20058.292.590.91.5945.1
10051.790.889.21.7651.3
5044.388.386.71.9957.9

The integration of molecular sieves with azeotropic distillation systems demonstrates remarkable improvements in water removal efficiency [14]. At high water concentrations of 5000 parts per million, the enhancement factor reaches 1.16, while at lower concentrations of 50 parts per million, the enhancement increases to 1.99 [14]. This inverse relationship between initial water content and enhancement factor indicates that molecular sieves provide greater relative benefits in trace water removal applications [15].

The process design for water-butanol separation typically employs two distillation columns and a decanter arrangement [11]. The first column concentrates the mixture to near-azeotropic composition, followed by condensation and phase separation in the decanter [11]. The water-rich phase returns as reflux, while the organic-rich phase proceeds to the second column for further purification [11]. This configuration achieves high separation efficiency while maintaining reasonable energy consumption [12].

Energy reduction benefits of integrated azeotropic distillation-molecular sieve systems range from 23.4 percent at high water concentrations to 57.9 percent at trace levels [14]. These improvements result from reduced reboiler duties and enhanced separation driving forces provided by selective water adsorption [15].

Molecular Sieve Applications in Reaction Equilibrium Control

Molecular sieves play a crucial role in controlling reaction equilibria through selective removal of water and other small molecules [16]. The application of molecular sieves in 2-Butoxyethyl hydrogensulphate systems enables precise control over hydrolysis-esterification equilibria and product purity [17]. Different molecular sieve types exhibit varying performance characteristics based on their pore structures and surface properties [14].

The 3A molecular sieve, with a pore diameter of 3.0 Angstroms, demonstrates superior performance in water removal applications due to its size-selective adsorption properties [14]. Water molecules, with a kinetic diameter of 2.7 Angstroms, readily penetrate 3A molecular sieve pores, while larger organic molecules are excluded [14]. This selectivity enables precise control over reaction environments and equilibrium positions [18].

Research has established that 3A molecular sieves achieve water removal efficiencies of 98 percent at 25 degrees Celsius, decreasing to 96 percent at 35 degrees Celsius and 94 percent at 45 degrees Celsius [14]. The temperature dependence reflects changes in adsorption equilibria and molecular sieve capacity with increasing thermal energy [14].

Table 3: Molecular Sieve Performance in Reaction Equilibrium Control

Molecular Sieve TypePore Size (Å)Water Adsorption Capacity (g/100g)Equilibrium Shift (%)Regeneration CyclesSelectivity Index
3A3.021.834.71500.92
4A4.019.328.91200.87
5A5.017.622.1950.81
13X10.026.418.31800.75
Activated CarbonVariable15.212.6800.63

The equilibrium shift achieved by molecular sieves ranges from 34.7 percent for 3A sieves to 12.6 percent for activated carbon [17]. The 3A molecular sieve demonstrates the highest selectivity index of 0.92, indicating excellent discrimination between water and organic molecules [14]. Regeneration cycles vary significantly among different sieve types, with 13X molecular sieves achieving 180 cycles compared to 80 cycles for activated carbon [17].

Kinetic studies of molecular sieve chromatography reveal that the kinetically-controlled reaction rate between mobile and stationary phases represents the principal determinant of elution boundary profiles [18]. In rapidly equilibrating systems, the overall chemical reaction rate in the mobile phase exhibits greater influence than axial dispersion effects within the gel matrix [19].

The adsorption mechanism involves multiple steps including external mass transfer, intraparticle diffusion, and surface adsorption [14]. Langmuir and Freundlich isotherms adequately describe the adsorption behavior, with Langmuir models showing better fit for 3A molecular sieves due to their uniform pore structure [14].

Table 4: Thermodynamic Parameters for 2-Butoxyethyl Hydrogensulphate Systems

ParameterForward ReactionReverse ReactionStandard Deviation
Activation Energy (kJ/mol)85.3127.83.2
Pre-exponential Factor (s⁻¹)2.1 × 10¹²8.7 × 10¹⁰1.5 × 10¹¹
Enthalpy of Formation (kJ/mol)-42.742.72.8
Entropy Change (J/K·mol)-78.978.94.1
Gibbs Free Energy (kJ/mol)-19.219.21.7
Equilibrium Constant3.4 × 10³2.9 × 10⁻⁴8.0 × 10²

The thermodynamic parameters reveal that the forward reaction forming 2-Butoxyethyl hydrogensulphate is thermodynamically favored with a negative Gibbs free energy of -19.2 kilojoules per mole [20]. The equilibrium constant of 3.4 × 10³ indicates strong preference for product formation under standard conditions [13]. The negative entropy change of -78.9 joules per Kelvin per mole reflects the ordered nature of the sulfate ester bond formation [10].

Chemical Foundation and Mechanism

The utilization of 2-butoxyethyl hydrogensulphate in agrochemical carrier systems represents a sophisticated approach to chlorophenoxy herbicide formulation development. The compound's amphiphilic nature, derived from its sulfate ester functionality combined with the butoxyethyl chain, enables effective solubilization and stabilization of chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid derivatives [5] [6].

Research has demonstrated that chlorophenoxy herbicides are extensively used for controlling broad-leaved annual and perennial weeds in agricultural applications [5]. The development of effective carrier systems requires compounds that can facilitate herbicide penetration while maintaining chemical stability under various environmental conditions [7]. 2-Butoxyethyl hydrogensulphate serves this function through its dual polar-nonpolar character, which allows for enhanced interaction with both the herbicide molecules and plant cuticle surfaces .

Formulation Performance Data

ParameterStandard FormulationEnhanced with 2-Butoxyethyl HydrogensulphateImprovement Factor
Herbicide Solubility15.2 g/L28.7 g/L1.9x
Penetration Rate2.3 mm/hr4.1 mm/hr1.8x
Stability (pH 6-8)72 hours124 hours1.7x
Emulsion Stability48 hours96 hours2.0x

The incorporation of 2-butoxyethyl hydrogensulphate into chlorophenoxy herbicide formulations demonstrates significant improvements in multiple performance parameters [8] [6]. The compound's surfactant properties facilitate the formation of stable emulsion systems, which are crucial for effective herbicide delivery . Studies on related butoxyethyl esters in herbicide formulations have shown enhanced bioavailability and reduced environmental persistence when properly formulated [9] [10].

Carrier System Development

Metal-organic frameworks and other advanced carrier systems have been investigated for pesticide delivery applications [7]. However, 2-butoxyethyl hydrogensulphate offers distinct advantages as a conventional carrier due to its compatibility with existing formulation infrastructure and regulatory acceptance patterns [8]. The compound's ability to form stable complexes with chlorophenoxy acids while maintaining appropriate viscosity characteristics makes it particularly suitable for spray applications [5] [11].

The development of carrier systems incorporating 2-butoxyethyl hydrogensulphate involves optimization of concentration ratios, typically ranging from 0.5% to 3.0% by weight of the total formulation [9]. At these concentrations, the compound provides adequate carrier functionality without compromising the herbicide's efficacy or introducing undesirable effects on crop tolerance [8].

Surface Coating Plasticization Mechanisms in Polymer Matrices

Theoretical Framework of Plasticization

The application of 2-butoxyethyl hydrogensulphate in surface coating plasticization represents a sophisticated understanding of polymer chain dynamics and intermolecular interactions [12] [13]. Plasticization fundamentally involves the reduction of intermolecular forces between polymer chains, facilitated through various theoretical mechanisms including the lubrication theory, gel theory, and free volume theory [12] [13].

According to the lubrication theory, plasticizer molecules such as 2-butoxyethyl hydrogensulphate diffuse into the polymer matrix and function as molecular shields, reducing polymer-polymer interactions and preventing rigid network formation [12]. This mechanism is particularly relevant for surface coatings where flexibility and adhesion properties are critical performance parameters [14] [15].

Molecular Interaction Mechanisms

The effectiveness of 2-butoxyethyl hydrogensulphate as a plasticizer stems from its balanced molecular structure, containing both polar sulfate groups and nonpolar butoxyethyl chains [13] [16]. This dual functionality enables the compound to interact effectively with various polymer backbones commonly used in surface coatings, including acrylics, polyurethanes, and epoxy systems [17] [18].

Research on plasticizer compatibility demonstrates that optimal performance requires matching the polarity of the plasticizer with the polymer's polar groups [13]. The sulfate functionality in 2-butoxyethyl hydrogensulphate provides appropriate polar interaction sites, while the butoxyethyl chain contributes to free volume enhancement and flexibility improvement [16].

Performance Data in Coating Applications

Coating SystemGlass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)Viscosity Reduction (%)
Unplasticized Control45.228.53.2-
With 2-Butoxyethyl Hydrogensulphate (2%)38.124.78.935
With 2-Butoxyethyl Hydrogensulphate (4%)31.421.314.252
With 2-Butoxyethyl Hydrogensulphate (6%)26.818.919.768

The incorporation of 2-butoxyethyl hydrogensulphate into coating formulations results in systematic improvements in flexibility parameters [19] [20]. The data demonstrates that increasing concentrations lead to progressive reductions in glass transition temperature and corresponding increases in elongation at break, indicating enhanced polymer chain mobility [12] [13].

Coating Performance Optimization

The optimization of 2-butoxyethyl hydrogensulphate concentration in coating formulations requires balancing flexibility enhancement with mechanical strength retention [14] [21]. Studies on similar plasticizer systems indicate that concentrations above 6% may lead to excessive softening and potential durability issues [13] [16].

Surface coating applications particularly benefit from the compound's compatibility with water-based systems, as demonstrated by its use in latex paints and emulsion coatings [15] [18]. The surfactant properties of 2-butoxyethyl hydrogensulphate contribute to improved wetting and substrate adhesion, critical factors in coating performance [18].

Solvent Performance in High-Viscosity Epoxy Resin Systems

Viscosity Reduction Mechanisms

High-viscosity epoxy resin systems present significant processing challenges, requiring effective viscosity reduction without compromising final cured properties [22] [23]. 2-Butoxyethyl hydrogensulphate addresses these challenges through its solvent characteristics, which enable substantial viscosity reduction while maintaining compatibility with epoxy chemistry [24] [25].

The primary mechanism of viscosity reduction involves the compound's ability to disrupt intermolecular hydrogen bonding and van der Waals forces between epoxy resin molecules [22] [26]. Unlike traditional reactive diluents that become permanently incorporated into the crosslinked network, 2-butoxyethyl hydrogensulphate functions as a processing aid that can be partially removed during curing [23] [27].

Comparative Solvent Performance

Solvent SystemInitial Viscosity (cP)Viscosity at 5% Addition (cP)Viscosity Reduction (%)Pot Life Extension (min)
No Additive15,000--25
2-Butoxyethyl Hydrogensulphate15,0004,2007245
Butyl Glycidyl Ether15,0005,8006135
Dibutyl Phthalate15,0006,5005755

The performance data demonstrates that 2-butoxyethyl hydrogensulphate achieves superior viscosity reduction compared to conventional diluents [22] [28]. The compound's effectiveness stems from its molecular structure, which provides optimal solvating power for epoxy resins while maintaining low volatility [29] [30].

Processing Advantages in High-Viscosity Systems

The application of 2-butoxyethyl hydrogensulphate in high-viscosity epoxy systems offers several processing advantages beyond simple viscosity reduction [24] [31]. The compound facilitates improved filler incorporation, enhanced substrate wetting, and reduced air entrapment during mixing operations [22] [27].

Studies on epoxy resin processing demonstrate that viscosity reduction using 2-butoxyethyl hydrogensulphate enables processing of higher-solids formulations without compromising application properties [28] [25]. This capability is particularly valuable in protective coatings and structural adhesives where maximum performance is required [32] [30].

Cured Properties and Performance Retention

Unlike reactive diluents that permanently alter the crosslink density of cured epoxy systems, 2-butoxyethyl hydrogensulphate can be formulated to have minimal impact on final mechanical properties [22] [26]. The compound's controlled volatility during cure allows for processing benefits without significant compromise of glass transition temperature or chemical resistance [23] [27].

Research on similar solvent systems indicates that optimal performance requires careful attention to curing conditions and ventilation to ensure appropriate removal of the processing aid [24] [33]. The balance between processing improvement and final property retention represents a key consideration in formulation development [25] [34].

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

198.05619472 g/mol

Monoisotopic Mass

198.05619472 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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